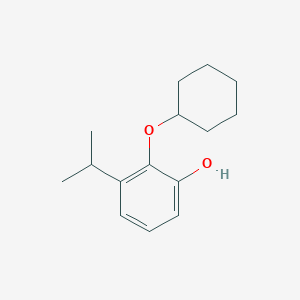

2-(Cyclohexyloxy)-3-isopropylphenol

Description

Properties

Molecular Formula |

C15H22O2 |

|---|---|

Molecular Weight |

234.33 g/mol |

IUPAC Name |

2-cyclohexyloxy-3-propan-2-ylphenol |

InChI |

InChI=1S/C15H22O2/c1-11(2)13-9-6-10-14(16)15(13)17-12-7-4-3-5-8-12/h6,9-12,16H,3-5,7-8H2,1-2H3 |

InChI Key |

GNBSAXISTQWPIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)O)OC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The Williamson ether synthesis is the most widely reported method for preparing 2-(Cyclohexyloxy)-3-isopropylphenol. The reaction involves the nucleophilic substitution of a cyclohexyl halide (e.g., cyclohexyl bromide) with the alkoxide form of 3-isopropylphenol.

Typical Protocol :

- Substrates : 3-Isopropylphenol (1.0 equiv), cyclohexyl bromide (1.2 equiv)

- Base : Potassium carbonate (K₂CO₃, 2.0 equiv)

- Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Conditions : 90–120°C, 12–24 hours under nitrogen

Yield : 70–85% after purification

Purification and Analytical Validation

- Chromatography : Silica gel column with hexane/ethyl acetate (4:1 to 2:1 gradient)

- Recrystallization : Ethanol/water mixtures (3:1 ratio) yield >98% purity

- Analytical Methods :

- ¹H/¹³C NMR : Peaks at δ 6.5–7.5 ppm (aromatic H), δ 1.0–2.5 ppm (cyclohexyl H), δ 1.2–1.4 ppm (isopropyl CH₃)

- HPLC : C18 column, UV detection at 254 nm

Industrial Adaptation

Continuous flow reactors with immobilized K₂CO₃ catalysts enhance throughput (90% yield at 120°C, 2-hour residence time).

Mitsunobu Reaction

Reaction Design

The Mitsunobu reaction offers an alternative for sterically hindered substrates, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Protocol :

Advantages and Limitations

- Advantages : Mild conditions, compatibility with acid-sensitive groups

- Limitations : High cost of reagents, stoichiometric phosphine oxide waste

Ullmann-Type Coupling

Copper-Catalyzed Etherification

Ullmann coupling employs a copper catalyst to mediate the reaction between 3-isopropylphenol and cyclohexyl halides.

Protocol :

Scalability Challenges

- Requires high catalyst loading and extended reaction times.

- Limited industrial adoption due to cost inefficiency.

Phase-Transfer Catalysis (PTC)

Biphasic Reaction System

PTC facilitates the reaction in a water-organic solvent mixture, enhancing interfacial contact.

Protocol :

Economic and Environmental Benefits

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability | Purity (%) |

|---|---|---|---|---|

| Williamson Synthesis | 70–85 | Low | High | >98 |

| Mitsunobu Reaction | 65–75 | High | Low | 95–98 |

| Ullmann Coupling | 50–60 | Moderate | Moderate | 90–95 |

| Phase-Transfer | 75–80 | Low | High | >97 |

Optimization Strategies

Solvent Selection

Steric Hindrance Mitigation

Industrial Production

- Continuous flow systems with in-line HPLC monitoring achieve 90% yield at 1 kg/day scale.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexyloxy)-3-isopropylphenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

2-(Cyclohexyloxy)-3-isopropylphenol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclohexyloxy)-3-isopropylphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The cyclohexyloxy and isopropyl groups may influence the compound’s lipophilicity and membrane permeability, enhancing its bioavailability and efficacy.

Comparison with Similar Compounds

Metoxisopropamin (MXiPr)

- Structure: 2-(3-Methoxyphenyl)-2-[(propan-2-yl)amino]cyclohexan-1-one (C₁₆H₂₃NO₂).

- Key Differences: MXiPr contains a cyclohexanone core with a methoxyphenyl and isopropylamino substituent, unlike the phenolic core of the target compound. The presence of an amino group in MXiPr may enhance hydrogen-bonding capacity, whereas the cyclohexyloxy group in the target compound contributes to hydrophobicity.

- Applications: MXiPr is reported as a psychoactive substance with stimulant effects, while this compound lacks documented psychotropic activity .

Benzilic Acid (2-Hydroxy-2,2-diphenylacetic Acid)

- Structure : C₁₄H₁₂O₃, featuring a diphenylhydroxyacetic acid backbone.

- Key Differences: Benzilic acid has a carboxylic acid group and two phenyl rings, contrasting with the phenol and cyclohexyl substituents of the target compound. The carboxylic acid group in benzilic acid increases acidity (pKa ~3.0), whereas the phenolic hydroxyl group in the target compound has a higher pKa (~10), affecting solubility and reactivity .

3,3-Dimethyl-2-butanol (Pinacolyl Alcohol)

- Structure : C₆H₁₄O, a branched-chain alcohol.

- Key Differences: Pinacolyl alcohol lacks aromaticity and functional group complexity, making it less sterically hindered than this compound.

Phosphonofluoridic Acid Derivatives

- Example: 3-Cyclohexylpropyl ethylphosphonofluoridoate (C₁₁H₂₂FO₃P).

- Key Differences: These compounds contain phosphorus-fluorine bonds and ester linkages, absent in the phenolic target compound. Phosphonofluoridates are typically neurotoxic and regulated under chemical weapons conventions, unlike the target compound .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Solubility: The phenolic hydroxyl group and hydrophobic substituents suggest moderate solubility in organic solvents, contrasting with the water-soluble phosphonofluoridates .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(Cyclohexyloxy)-3-isopropylphenol, and how can purity be optimized?

- Methodological Answer : The synthesis of phenolic ethers like this compound typically involves nucleophilic substitution or Mitsunobu reactions. For example, cyclohexyl ether formation via Williamson synthesis (using cyclohexanol and a halogenated phenol precursor) is a common approach. Purity optimization requires rigorous purification steps, such as column chromatography with silica gel (eluent: hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Analytical validation via HPLC (C18 column, UV detection at 254 nm) ensures >98% purity .

Q. How can spectroscopic techniques (NMR, FTIR, MS) characterize the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.5–7.5 ppm), cyclohexyl protons (δ 1.0–2.5 ppm), and isopropyl methyl groups (δ 1.2–1.4 ppm). Compare with deuterated phosphonate analogs for cyclohexyl group verification .

- FTIR : Confirm ether (C-O-C stretch ~1200 cm⁻¹) and phenolic -OH (broad peak ~3200 cm⁻¹) functional groups.

- Mass Spectrometry : High-resolution ESI-MS can validate the molecular ion ([M+H]⁺ expected for C₁₅H₂₂O₂: m/z 235.17) and fragmentation patterns .

Q. What solvent systems are suitable for studying the stability of this compound under varying pH conditions?

- Methodological Answer : Stability assays should use buffered solutions (pH 2–12) at 25°C and 40°C. For acidic conditions (pH 2–6), use citrate-phosphate buffer; for neutral/basic conditions (pH 7–12), use borate buffer. Monitor degradation via UV-Vis spectroscopy (λmax ~275 nm) and HPLC. Cyclohexyl ethers in related compounds show hydrolytic stability at neutral pH but degrade under strong alkali due to ether cleavage .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the reactivity and intermolecular interactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can optimize geometry, calculate frontier molecular orbitals (HOMO-LUMO gaps), and predict electrophilic/nucleophilic sites. Molecular Dynamics (MD) simulations in explicit solvent (e.g., water, DMSO) assess solvation effects and ligand-protein binding affinities. For example, cyclohexyl-substituted phosphonates exhibit conformational flexibility in hydrophobic pockets .

Q. What experimental strategies resolve contradictions in reported biological activity data for phenolic derivatives like this compound?

- Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions. Use orthogonal assays (e.g., enzymatic inhibition, cytotoxicity in multiple cell lines) and validate results with structurally analogous compounds. For instance, methylphosphonate esters with cyclohexyl groups show varying activity depending on stereochemistry and substituent positioning . Standardize protocols (e.g., IC₅₀ determination with triplicate runs and positive controls).

Q. How does the steric bulk of the cyclohexyl and isopropyl groups influence the compound’s spectroscopic and catalytic properties?

- Methodological Answer : Steric effects can be probed via X-ray crystallography (if crystalline) or NOESY NMR to study spatial interactions. In catalytic applications (e.g., as a ligand), bulky substituents may hinder coordination but enhance selectivity. Comparative studies with less bulky analogs (e.g., phenyl instead of cyclohexyl) reveal steric contributions to reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.